N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-anilino-N-(6-nitro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3S2/c23-15(13-9-26-16(20-13)18-10-4-2-1-3-5-10)21-17-19-12-7-6-11(22(24)25)8-14(12)27-17/h1-9H,(H,18,20)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDBIZUVZRWDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nitrobenzo[d]thiazole Core: This can be achieved through nitration of benzo[d]thiazole using a nitrating agent such as nitric acid.
Coupling with Phenylamino Thiazole: The nitrobenzo[d]thiazole intermediate can then be coupled with a phenylamino thiazole derivative under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The nitro group at position 6 of the benzothiazole ring is electron-withdrawing and may undergo reduction or nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reactions:
-
Reduction to Amine :
Catalytic hydrogenation (H₂/Pd-C) or reduction with Fe/HCl converts the nitro group to an amine, forming N-(6-aminobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide .
Conditions : -
Electrophilic Aromatic Substitution :
The nitro group directs incoming electrophiles to the para position (C5 of benzothiazole). Halogenation (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) may occur .
Hydrolysis of the Carboxamide
The carboxamide group at position 4 of the thiazole ring is susceptible to acidic or basic hydrolysis.
Reaction Pathways:
-
Acidic Hydrolysis :
Concentrated HCl (reflux, 4–6 hr) cleaves the amide bond, yielding 2-(phenylamino)thiazole-4-carboxylic acid and 6-nitrobenzo[d]thiazol-2-amine .
Typical Conditions : -
Basic Hydrolysis :
NaOH (aq.)/ethanol (reflux) converts the carboxamide to a carboxylate salt, which acidification reprotonates to the free acid .
Functionalization of the Phenylamino Group
The phenylamino moiety at position 2 of the thiazole ring can undergo alkylation, acylation, or diazotization.
Example Reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C, 2 hr | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(N-acetylphenylamino)thiazole-4-carboxamide |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hr | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(N-methylphenylamino)thiazole-4-carboxamide |
| Diazotization | NaNO₂, H₂SO₄, 0–5°C, followed by KI | N-(6-nitrobenzo[d]thiazol-2-yl)-2-(iodophenyl)thiazole-4-carboxamide |
Cycloaddition and Ring-Opening Reactions
The thiazole rings may participate in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) or undergo ring-opening under strong oxidizing conditions.
Observed Trends:
-
Diels-Alder Reactivity :
The electron-deficient thiazole ring reacts with electron-rich dienophiles to form bicyclic adducts .
Example :
Maleic anhydride → 6-nitrobenzo[d]thiazole-2-thiazole fused tetracyclic derivative . -
Oxidative Ring Opening :
H₂O₂/AcOH oxidizes the thiazole sulfur to sulfonic acid, cleaving the ring .
Metal-Catalyzed Cross-Coupling
The C2 position of benzothiazole and C4/C5 positions of the thiazole may engage in Suzuki-Miyaura or Ullmann couplings.
Case Study:
-
Suzuki Coupling at C5 (Benzothiazole) :
Reacting with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) introduces aryl groups, e.g., forming N-(6-nitro-5-(4-methylphenyl)benzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide .
Thermal Stability:
Photodegradation:
Research Gaps and Recommendations
-
Experimental Validation : Direct synthesis and reactivity studies are needed to confirm these pathways.
-
Biological Activity : No data exist on antimicrobial or anticancer properties, though analogous nitro-thiazoles show promise .
-
Computational Modeling : DFT studies could predict regioselectivity in electrophilic substitutions .
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazole and benzothiazole exhibit potent antibacterial and antifungal activities.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of the thiazole moiety to interact with microbial enzymes, disrupting their metabolic processes. For instance, a study found that compounds containing the benzothiazole structure showed promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .
- Case Study : In a synthesis study by Srivastava et al. (2019), several thiazole derivatives were evaluated for their antimicrobial activity. Among them, a derivative with the benzothiazole moiety exhibited maximum activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antibiotics .
Anticancer Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide has also been investigated for its anticancer properties.
- Research Findings : Various studies have reported that thiazole derivatives can induce apoptosis in cancer cells. For example, Uremic et al. (2017) synthesized multiple benzothiazole derivatives and tested their activity against pancreatic cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation, suggesting their potential as anticancer agents .
- Data Table : Below is a summary of anticancer activity from selected studies:
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Pancreatic | 15 | |
| Compound B | Breast | 10 | |
| Compound C | Lung | 8 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored.
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. A study by Sadhasivam et al. (2015) reported that certain benzothiazole derivatives significantly reduced inflammation markers in animal models .
- Case Study : In an experimental setup, compounds derived from N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole were tested for their anti-inflammatory effects using carrageenan-induced paw edema in rats. Results showed a marked decrease in paw swelling compared to control groups, indicating strong anti-inflammatory potential .
Mechanism of Action
The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
In Materials Science: Its electronic properties could be exploited in the design of organic electronic devices.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on modifications to the benzothiazole core, thiazole-carboxamide linker, or substituents:
Key Comparisons:
- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with methoxy (electron-donating) groups in compounds like 8c, which may alter electronic profiles and binding affinities .
- Synthetic Yields : The target compound’s hypothetical yield is expected to align with low-to-moderate yields (7–21%) observed for structurally complex thiazole carboxamides (), though optimized protocols (e.g., tert-butyl protection in ) may improve efficiency .
Physicochemical Properties
- Spectroscopic Data: The phenylamino group in the target compound would likely produce distinct 1H NMR signals (e.g., aromatic protons at δ 6.5–8.5 ppm) compared to benzamide derivatives (δ 7.44–8.32 ppm for N-(6-nitrobenzo[d]thiazol-2-yl)benzamide ).
- Thermal Stability : Melting points for nitrobenzothiazole derivatives (e.g., 273–275°C for compound 8c ) suggest moderate thermal stability, comparable to the target compound.
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis of this compound
The synthesis typically involves multi-step organic reactions:
- Formation of the Nitrobenzo[d]thiazole Core : This is achieved through nitration of benzo[d]thiazole using a nitrating agent like nitric acid.
- Coupling with Phenylamino Thiazole : The nitrobenzo[d]thiazole intermediate is coupled with a phenylamino thiazole derivative using coupling reagents such as EDCI or DCC.
- Formation of the Carboxamide Group : Final modifications lead to the formation of the carboxamide group, completing the synthesis process.
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity. For instance, compounds related to this compound have been tested against various bacterial strains and fungi.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1b | E. faecalis | 100 | |
| 2c | C. albicans | 3.92–4.01 | |
| 5b | A. niger | 4.01–4.23 |
The data show that while some derivatives demonstrate significant activity against specific pathogens, their overall efficacy is often lower than that of standard reference drugs.
Anticancer Activity
Studies have highlighted the potential anticancer properties of thiazole derivatives, including those similar to this compound. For example, certain compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving interaction with specific molecular targets such as enzymes or receptors critical for tumor growth.
Anti-inflammatory Effects
Compounds within this chemical class have also been evaluated for their anti-inflammatory activities. Research indicates that some derivatives possess significant anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanisms are thought to involve inhibition of key inflammatory pathways and stabilization of lysosomal membranes.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thus altering metabolic pathways.
- Receptor Interaction : It may bind to receptors on cell surfaces, influencing cellular signaling and response mechanisms.
- Antioxidant Activity : Some studies suggest that derivatives can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress-related damage.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi, revealing varied levels of activity and establishing structure-activity relationships (SAR) based on substituent effects .
- Cancer Cell Proliferation Assays : Research demonstrated that certain thiazole compounds inhibited proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inflammation Models : In vivo studies showed significant reductions in inflammation markers in animal models treated with thiazole derivatives, indicating their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylamino)thiazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Formation of the benzo[d]thiazole core : React 6-nitro-2-aminobenzo[d]thiazole with a chlorinated aromatic compound (e.g., 2-chloro-thiazole-4-carboxylic acid) under reflux in ethanol or DMF .
Coupling with phenylamino groups : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole-4-carboxamide with aniline derivatives. Reaction conditions (pH 7–8, 0–5°C) minimize side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity.
- Key Parameters : Solvent choice (polar aprotic for nitro-group stability), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., nitro-group position at C6 of benzothiazole) and amide bond formation. Key signals: δ 8.5–9.0 ppm (aromatic protons near nitro groups), δ 165–170 ppm (carboxamide carbonyl) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula validation (C₁₇H₁₂N₄O₃S₂) .
- HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
Q. What preliminary biological activities are reported for analogous compounds?
- Methodological Answer :
- Anticancer Activity : Analogous 6-nitrobenzothiazoles inhibit kinases (e.g., Src/Abl) via competitive ATP-binding, with IC₅₀ values <100 nM in leukemia cell lines (K562) .
- Antimicrobial Effects : Nitro-substituted benzothiazoles disrupt bacterial membrane synthesis (MIC 2–8 µg/mL against S. aureus) .
- Assay Design : Use MTT assays for cytotoxicity and Western blotting for kinase inhibition validation .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitrobenzothiazole intermediate?
- Methodological Answer :
- Catalyst Screening : Pd/C or FeCl₃ enhances nitration efficiency (85% yield vs. 60% without catalysts) .
- Microwave-Assisted Synthesis : Reduces reaction time (1 hour vs. 24 hours) while maintaining >90% yield .
- Contradiction Note : Excessive microwave power (>150 W) degrades nitro groups; monitor via TLC .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structural Confirmation : Re-examine regiochemistry (e.g., nitro vs. chloro substituents) via X-ray crystallography .
- Assay Reproducibility : Validate protocols using positive controls (e.g., imatinib for kinase inhibition) .
- SAR Analysis : Compare with analogs (e.g., 6-chloro vs. 6-nitro derivatives) to isolate substituent effects .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to active form .
- Co-Crystallization : Use cyclodextrins or PEG-based matrices to enhance solubility (test via phase solubility diagrams) .
- Contradiction Note : Sulfonate derivatives increase solubility but reduce kinase affinity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
